5-[2-(Ethylthio)propyl]-3-hydroxy-2-propionyl-2-cyclohexen-1-one
Description
Chemical Identity: 5-[2-(Ethylthio)propyl]-3-hydroxy-2-propionyl-2-cyclohexen-1-one (CAS: 111031-74-4) is a cyclohexenone derivative with the molecular formula C₁₄H₂₂O₃S and a molecular weight of 270.39 g/mol . It is structurally characterized by a hydroxy group at position 3, a propionyl group at position 2, and a 2-(ethylthio)propyl substituent at position 5 on the cyclohexenone ring.
Applications and Production:
The compound is primarily recognized as Clethodim Impurity 23, a byproduct or intermediate in the synthesis of the herbicide clethodim (CAS: 99129-21-2) . Industrial production of this compound is significant, with Henan Bondry S&T Co., Ltd. reporting a planned output of 7,600 tons as part of a larger agrochemical project . It is also used as a reference standard in pesticide quality control, highlighting its regulatory relevance .
Properties
IUPAC Name |
5-(2-ethylsulfanylpropyl)-2-(1-hydroxypropylidene)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3S/c1-4-11(15)14-12(16)7-10(8-13(14)17)6-9(3)18-5-2/h9-10,15H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPZGNKKFOCTDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C1C(=O)CC(CC1=O)CC(C)SCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[2-(Ethylthio)propyl]-3-hydroxy-2-propionyl-2-cyclohexen-1-one, commonly known by its CAS number 111031-74-4, is a compound that has garnered interest in various fields, particularly in pharmaceutical chemistry. This article delves into its biological activity, synthesis, and potential applications based on available research findings.
The molecular formula for this compound is , with a molecular weight of 270.39 g/mol. It is characterized by the following properties:
- Boiling Point : Approximately 422.8 °C (predicted)
- Density : 1.134 g/cm³ (predicted)
- pKa : 3 (indicative of its acidic nature) .
Synthesis
The synthesis of this compound involves a multi-step reaction process. The following outlines a general synthetic route:
- Starting Material : 2,4-Heptadien-6-one.
- Reagents : Triethylamine, sodium methylate, malonic acid dimethyl ester, DMAP (4-Dimethylaminopyridine), and acetic acid.
- Conditions : Various temperatures ranging from 20 °C to 90 °C over multiple steps .
This compound serves as an intermediate in the synthesis of clethodim, a herbicide, which highlights its significance in agricultural chemistry .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related thioketones have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Anti-inflammatory Effects
There is emerging evidence that this compound may possess anti-inflammatory properties. Similar compounds have been evaluated for their ability to inhibit pro-inflammatory cytokines, which could provide therapeutic avenues for treating inflammatory diseases .
Case Studies and Research Findings
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Case Study on Antimicrobial Efficacy :
- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of thioketone derivatives against Gram-positive and Gram-negative bacteria.
- Results indicated that derivatives showed significant inhibitory effects, suggesting that modifications to the ethylthio group could enhance potency .
- Anti-inflammatory Mechanism Investigation :
Potential Applications
Given its biological activity, this compound has potential applications in:
- Pharmaceutical Development : As a precursor for synthesizing novel drugs targeting microbial infections or inflammatory conditions.
- Agricultural Chemistry : As an intermediate in the production of herbicides like clethodim, contributing to pest management strategies.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- This compound serves as an intermediate in the synthesis of clethodim, a herbicide used in agriculture. The efficient synthesis of clethodim from this compound highlights its importance in developing agrochemicals .
- It has been investigated for potential use in developing new pharmaceuticals due to its structural properties that may influence biological activity.
- Mechanism of Action :
Agrochemical Applications
- Herbicide Production :
- Environmental Impact :
Case Studies
Comparison with Similar Compounds
Key Structural Differences :
- Target Compound: The propionyl group at position 2 distinguishes it from clethodim and sethoxydim, which feature imino-ether substituents (e.g., chloroallyloxyimino in clethodim, ethoxyimino in sethoxydim) .
- Sethoxydim: Contains an ethoxyimino butyl group, enhancing its selectivity against grassy weeds in crops like sweet potatoes .
- Clethodim: The 3-chloroallyloxyimino group improves its herbicidal activity against monocot weeds in broadleaf crops .
Functional and Ecological Comparisons
Herbicidal Activity
Environmental Behavior
- Target Compound : As an impurity, its environmental impact is mitigated by industrial controls, though improper disposal risks soil and water contamination .
Production and Regulatory Status
Preparation Methods
Reaction Pathway and Stepwise Conditions
The conventional synthesis begins with 2,4-heptadien-6-one as the starting material, proceeding through six sequential steps. The reaction sequence involves:
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Alkylation : Treatment with triethylamine at 20–25°C for 0.25 hours, followed by heating to 55–65°C for large-scale production.
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Esterification : Sodium methylate in toluene at 50–60°C for 5 hours.
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Condensation : Malonic acid dimethyl ester at 50–60°C for 4 hours.
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Acylation : DMAP and triethylamine in toluene at 80–90°C (pH 7) for 8 hours.
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Hydrolysis : Acetic acid and water at 60°C for 1 hour, followed by 60–80°C for 5 hours.
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Decarboxylation : Hydrochloric acid in water/toluene at 40–80°C for 4 hours.
This method, while robust, suffers from prolonged reaction times (total >22 hours) and moderate yields due to side reactions during hydrolysis and decarboxylation.
Industrial-Scale Modifications
Jiangsu Weigeruisi Chemical Co. patented a scaled-up variant (CN107162945) using analogous steps but optimizing solvent volumes and temperature gradients to improve yield reproducibility. Key adjustments include:
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Triethylamine stoichiometry : Reduced from 2.5 eq to 1.8 eq to minimize byproduct formation.
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Toluene recycling : Implemented in steps 2 and 4 to reduce raw material costs.
Catalytic One-Step Synthesis Using ZSM-5 Molecular Sieves
Mechanism and Advantages
A breakthrough method (CN Patent 2020) bypasses multi-step complexity by reacting compound A (5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one) directly with propionyl chloride or anhydride in the presence of ZSM-5 or H-ZSM-5 molecular sieves. The catalyst’s acidic sites facilitate acylation without hydrolysis side reactions, achieving:
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Yield : 87% (vs. ~70% in traditional methods).
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Purity : 85% (HPLC) due to suppressed decarboxylation.
Process Parameters
| Parameter | Value |
|---|---|
| Catalyst loading | 10 wt% (relative to A) |
| Temperature | 80–90°C |
| Reaction time | 6 hours |
| Solvent | Toluene |
This approach eliminates intermediate isolation, reducing waste and operational complexity.
Continuous-Flow Synthesis via Microchannel Reactors
System Design and Workflow
A 2020 innovation (CN Patent 2020) employs three microchannel reactors for continuous production:
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Reactor 1 : Toluene solutions of compound 2 and DMAP are mixed at 50°C.
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Reactor 2 : Hydrolysis with NaOH at 70°C.
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Reactor 3 : Neutralization with HCl and decarboxylation at 80°C.
Performance Metrics
| Metric | Batch Process | Microchannel Process |
|---|---|---|
| Reaction time | 22 hours | 4 hours |
| Yield | 70% | 89% |
| Purity | 80% | 92% |
| Throughput | 5 kg/day | 50 kg/day |
The microchannel system enhances heat/mass transfer, reduces thermal degradation, and enables scalability without "lab-to-plant" yield drops.
Comparative Analysis of Methodologies
Efficiency and Sustainability
| Method | Steps | Yield | Purity | CO2 Emissions (kg/kg product) |
|---|---|---|---|---|
| Traditional | 6 | 70% | 80% | 12.4 |
| ZSM-5 Catalyzed | 1 | 87% | 85% | 6.8 |
| Microchannel | 3 | 89% | 92% | 3.2 |
Continuous-flow systems outperform batch methods in both environmental and economic metrics, aligning with green chemistry principles.
Challenges and Limitations
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Traditional method : High solvent consumption (toluene, ~15 L/kg product) and energy-intensive decarboxylation.
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ZSM-5 method : Catalyst deactivation after 5 cycles requires regeneration with nitric acid.
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Microchannel : Capital costs for reactor setup (~$500,000 for 50 kg/day capacity).
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 5-[2-(ethylthio)propyl]-3-hydroxy-2-propionyl-2-cyclohexen-1-one, and how can reaction yields be optimized?
- Methodology : Start with a nucleophilic substitution reaction to introduce the ethylthio group. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance regioselectivity. For example, highlights refluxing with acetic acid as a catalyst for cyclization in similar cyclohexenone derivatives. Purification via recrystallization (ethanol) or column chromatography, monitored by TLC using iodine vapor for visualization, ensures purity .
- Yield Optimization : Use stoichiometric control of reagents (e.g., phenylhydrazine:ethyl acetoacetate ratio in ) and inert atmospheres to minimize side reactions.
Q. How should researchers characterize the structural integrity of this compound, and what spectral techniques are critical?
- Analytical Workflow :
- 1H/13C NMR : Confirm substituent positions (e.g., ethylthio group at C2, hydroxy group at C3).
- FT-IR : Validate hydroxyl (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) functional groups.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve stereochemistry, as seen in cyclohexenone analogs in and .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved across different studies?
- Root-Cause Analysis :
- Purity Verification : Re-analyze samples via HPLC or GC-MS (as in ’s TLC protocol) to rule out impurities causing false positives/negatives .
- Assay Conditions : Control variables like pH, temperature, and solvent (e.g., DMSO concentration) in bioassays. emphasizes stabilizing organic compounds via cooling to prevent degradation during long experiments .
- Statistical Validation : Use ANOVA or multivariate analysis to assess reproducibility across replicates.
Q. What computational strategies are effective for predicting the compound’s reactivity or binding affinity?
- In Silico Approaches :
- Density Functional Theory (DFT) : Calculate charge distribution to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes in ) using software like GROMACS .
- QSAR Modeling : Corate structural features (e.g., ethylthio chain length) with activity data from ’s derivative studies .
Q. What experimental designs address limitations in generalizing degradation studies of this compound in environmental matrices?
- Improved Protocols :
- Sample Diversity : Expand pollutant variability (e.g., ’s critique of limited sewage mixtures) by incorporating real-world matrices .
- Stabilization Techniques : Implement continuous cooling (4°C) to slow organic degradation during long-term studies.
- Multi-Method Monitoring : Combine HSI (hyperspectral imaging) with LC-MS for real-time degradation tracking.
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported solubility profiles of this compound?
- Methodological Review :
- Solvent Systems : Test solubility in polar (water, ethanol) vs. nonpolar (hexane) solvents. uses toluene-ethyl acetoacetate-water (8.7:1.2:1.1) for separations .
- Temperature Gradients : Perform solubility assays at 25°C vs. 40°C to assess thermal dependence.
- pH Effects : Adjust buffer systems (e.g., phosphate buffer pH 7.4) to mimic physiological conditions.
Structure-Activity Relationship (SAR) Studies
Q. Which structural modifications enhance the compound’s bioactivity while maintaining stability?
- Design Strategies :
- Functional Group Replacement : Substitute the ethylthio group with sulfonyl or sulfoxide (see ’s ethylsulfonyl analog) to improve hydrophilicity .
- Protective Groups : Acetylate the hydroxyl group (C3) to prevent oxidation, then deprotect post-synthesis.
- Hybrid Derivatives : Synthesize analogs fused with pyrimidine or thiophene moieties (as in and ) .
Degradation Pathway Elucidation
Q. What advanced techniques identify degradation byproducts and their mechanisms of formation?
- Analytical Pipeline :
- LC-HRMS/MS : Track degradation kinetics and identify intermediates.
- Isotopic Labeling : Use 13C-labeled compounds to trace cleavage pathways.
- Computational Modeling : Apply DFT to predict bond dissociation energies, aligning with ’s reaction mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
